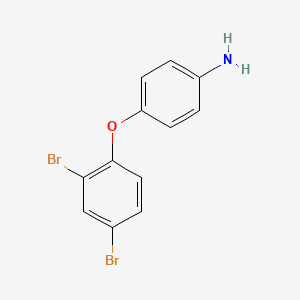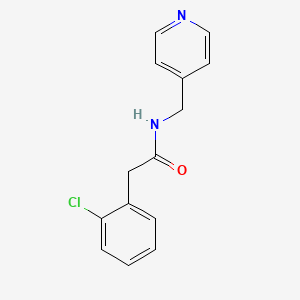![molecular formula C25H24N2O3 B15153062 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is a complex organic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy-methylphenyl group, and a chromeno-pyrazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromeno-pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrazole core.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation and methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl and methyl derivatives.
科学研究应用
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
- 1-benzyl-4-(2-hydroxyphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one
- 1-benzyl-4-(2-hydroxy-5-ethylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one
Uniqueness
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is unique due to the presence of the hydroxy-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
属性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5-one |
InChI |
InChI=1S/C25H24N2O3/c1-15-11-12-19(28)18(13-15)23-22-16(2)26-27(14-17-7-4-3-5-8-17)25(22)30-21-10-6-9-20(29)24(21)23/h3-5,7-8,11-13,23,28H,6,9-10,14H2,1-2H3 |
InChI 键 |
NYFLUEXSUIJDND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C2C3=C(N(N=C3C)CC4=CC=CC=C4)OC5=C2C(=O)CCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)

![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)


